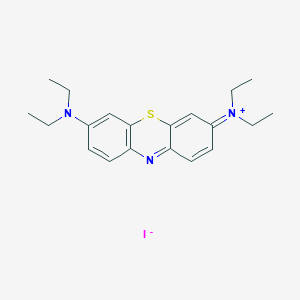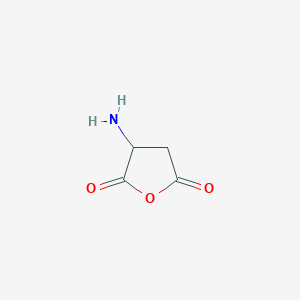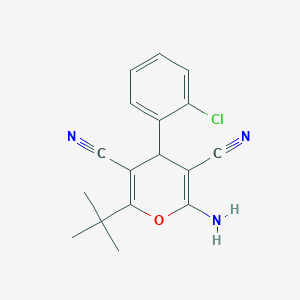
2-Cyclohexyl-1-phenylethan-1-amine
Overview
Description
2-Cyclohexyl-1-phenylethan-1-amine (2-CPA) is an organic compound belonging to the class of amines. It is a tertiary amine with a phenyl group attached to a cyclohexyl ring and an amino group. The structure of 2-CPA is shown in Figure 1. 2-CPA is a versatile compound that has been used in a variety of scientific research applications, ranging from drug discovery to the study of biochemical and physiological effects. 2-CPA has also been used as a model compound in laboratory experiments to gain insight into the synthesis, mechanism of action, and biochemical and physiological effects of amines.
Scientific Research Applications
2-Cyclohexyl-1-phenylethan-1-amine has been used in a variety of scientific research applications. It has been used in drug discovery to synthesize a range of compounds with potential therapeutic effects. It has also been used in the study of biochemical and physiological effects of amines. This compound has been used as a model compound in laboratory experiments to gain insight into the synthesis, mechanism of action, and biochemical and physiological effects of amines.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-phenylethan-1-amine is not fully understood. It is believed that this compound binds to certain receptors in the body, resulting in a change in the activity of the receptor. This change can then lead to a variety of physiological effects, depending on the type of receptor that is being affected.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have an antidepressant-like effect, as well as a sedative effect. It has also been shown to have anticonvulsant and anxiolytic effects. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-Cyclohexyl-1-phenylethan-1-amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is relatively non-toxic, making it safe to work with in a laboratory setting. One limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2-Cyclohexyl-1-phenylethan-1-amine. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the exploration of new applications for this compound, such as drug discovery or the study of biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound could provide insight into the biological effects of amines. Finally, further research into the safety and efficacy of this compound could lead to its use in clinical settings.
properties
IUPAC Name |
2-cyclohexyl-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLQIMOFFSZGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)


![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)